

4-Nitrophenyloxamic acid chemical properties

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Compound of Interest

Compound Name: 4-Nitrophenyloxamic acid

Cat. No.: B086155

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4-Nitrophenyloxamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenyloxamic acid, a derivative of both p-nitroaniline and oxalic acid, presents a chemical scaffold of interest in various scientific domains. This technical guide provides a consolidated overview of its known chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential, yet currently under-investigated, biological significance. Due to the limited availability of extensive experimental data in public domains, this document combines established information with theoretical insights derived from analogous compounds to offer a comprehensive resource for researchers.

Chemical and Physical Properties

4-Nitrophenyloxamic acid is a solid organic compound. The presence of a nitro group, a carboxylic acid, and an amide functionality suggests a molecule with a distinct electronic profile and potential for various chemical interactions. A summary of its known quantitative data is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₈ H ₆ N ₂ O ₅	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	210.14 g/mol	--INVALID-LINK--, --INVALID-LINK--
Melting Point	205-207 °C (crude), 210 °C (recrystallized from water)	--INVALID-LINK--
Density	1.629 g/cm ³	--INVALID-LINK--
CAS Number	103-94-6	--INVALID-LINK--, --INVALID-LINK--
Solubility	No data available. Expected to have low solubility in non-polar organic solvents and some solubility in polar organic solvents and aqueous bases.	N/A
pKa	No experimental data available. The presence of the electron-withdrawing nitro group suggests the carboxylic acid proton is more acidic than that of the parent oxanilic acid.	N/A

Spectral Data

As of the date of this publication, experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **4-nitrophenyloxamic acid** are not readily available in public spectral databases. Researchers are advised to acquire this data empirically upon synthesis and purification of the compound.

Experimental Protocols

Synthesis of 4-Nitrophenyloxamic Acid

A detailed protocol for the synthesis of **4-nitrophenyloxamic acid** from p-nitroaniline and anhydrous oxalic acid has been reported.[\[1\]](#)

Materials:

- p-Nitroaniline (1.0 mole, 138 g)
- Anhydrous oxalic acid (2.5 moles, 225 g)

Equipment:

- Reaction vessel equipped with a stirrer and heating mantle
- Filtration apparatus
- Drying oven

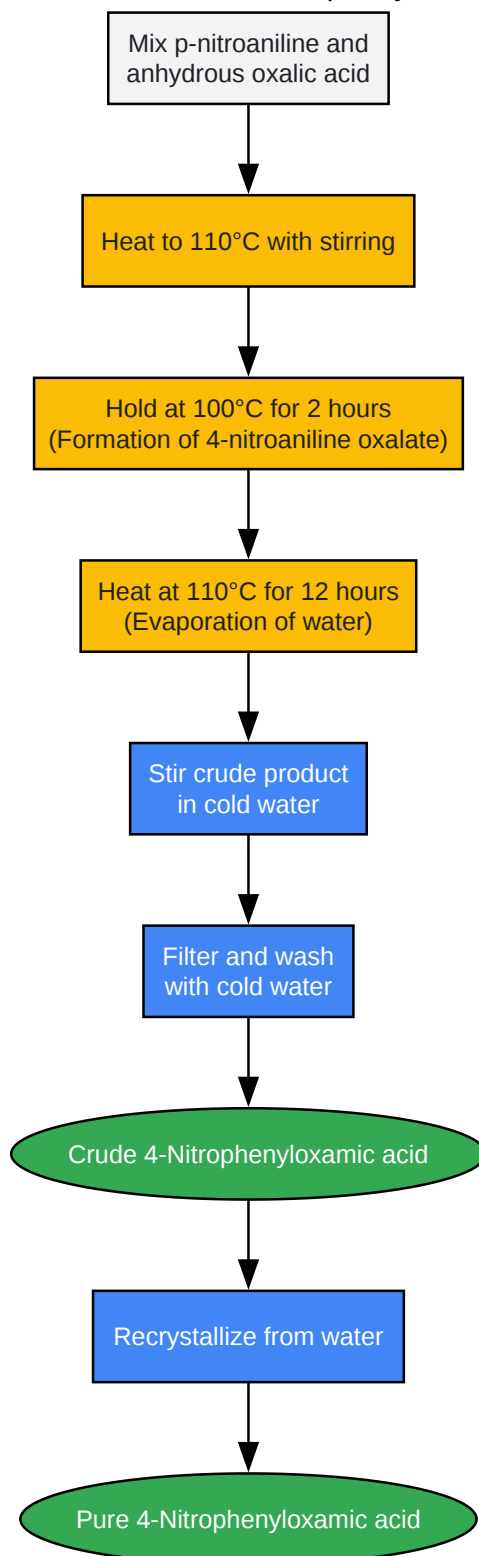
Procedure:

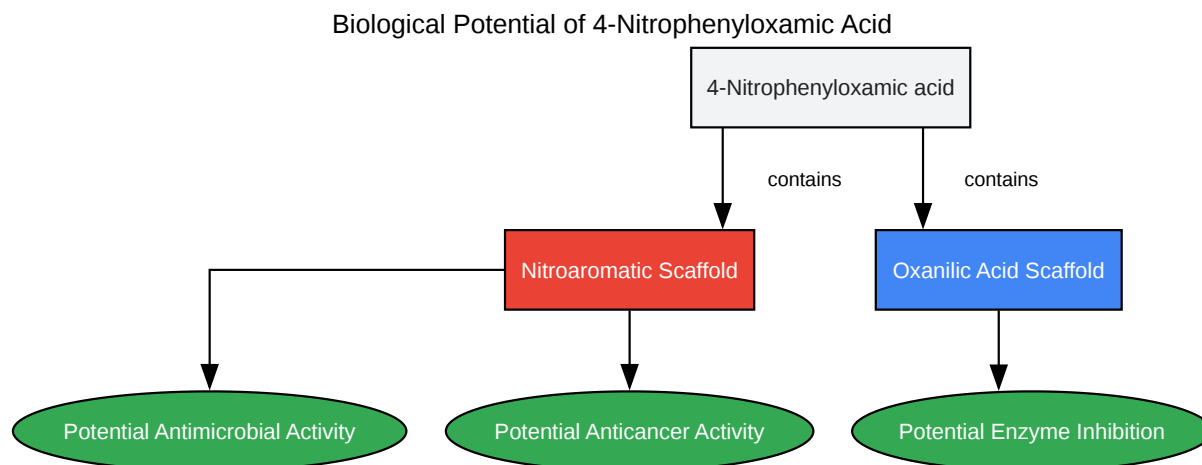
- A mixture of finely pulverized p-nitroaniline and anhydrous oxalic acid is heated to 110 °C with continuous stirring.
- The temperature is then maintained at 100 °C for 2 hours to facilitate the formation of 4-nitroaniline oxalate.
- Following this, the reaction temperature is raised back to 110 °C and held for 12 hours with continuous stirring. During this period, water is formed and evaporates.
- The completion of the reaction is indicated when the reaction mixture becomes insoluble in water.
- The crude product is then stirred with 1.5 liters of cold water to dissolve the excess oxalic acid.
- The precipitate is collected by filtration and washed three times with 250 ml portions of cold water.

- The resulting crude **4-nitrophenyloxamic acid** can be recrystallized from water to improve purity.

The reported yield for the crude product is approximately 95% of the theoretical amount.[\[1\]](#)

Synthesis Workflow for 4-Nitrophenyloxamic Acid





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References

- 1. medkoo.com [medkoo.com]
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Phone: (601) 213-4426

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